N-(6-Methoxybenzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide is a compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. This particular compound features a methoxy group, a methylthio group, and a nicotinamide moiety, making it of interest for various scientific applications, particularly in medicinal chemistry.
This compound can be synthesized from starting materials such as 2-amino-6-methoxybenzothiazole and methylthio-nicotinic acid derivatives. Benzothiazole derivatives, including this compound, are classified under heterocyclic compounds due to their incorporation of sulfur and nitrogen atoms in the ring structure. They are recognized for their potential pharmacological properties, including antimicrobial and anticancer activities .
The synthesis of N-(6-Methoxybenzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide can be achieved through several methods:
The molecular formula of N-(6-Methoxybenzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide is , with a molecular weight of approximately 252.35 g/mol. The structure features:
The arrangement of these functional groups plays a crucial role in determining the compound's reactivity and interaction with biological targets .
N-(6-Methoxybenzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide can undergo various chemical reactions:
The mechanism of action for N-(6-Methoxybenzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide is primarily linked to its interaction with biological targets such as enzymes or receptors involved in cellular processes. Benzothiazole derivatives often exhibit:
Research indicates that compounds with similar structures can modulate signaling pathways related to cancer cell survival and proliferation .
Chemical properties include:
N-(6-Methoxybenzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide has significant potential applications in various fields:
The 6-methoxybenzo[d]thiazol-2-yl scaffold represents a privileged structure in drug design due to its versatile pharmacological profile and capacity for structural diversification. This bicyclic system combines a benzene ring fused with a thiazole, where the 6-methoxy group confers distinct electronic and steric properties. The methoxy substituent enhances electron density within the heterocycle, facilitating π-π stacking interactions with biological targets while improving metabolic stability compared to unsubstituted benzothiazoles [7].
Structurally, the benzo[d]thiazole core provides a planar configuration that enables intercalation into protein binding pockets, particularly those containing hydrophobic residues. The nitrogen in the thiazole ring serves as a hydrogen bond acceptor, while the 2-position (typically bearing an amine or carboxamide linker) allows for strategic molecular hybridization. Nuclear magnetic resonance (NMR) studies of derivatives like (6-methoxybenzo[d]thiazol-2-yl)methanamine (CAS: 933742-62-2) confirm significant charge delocalization across the heterocycle, with the methoxy group exhibiting a +M effect that increases electron density at C-5 and C-7 positions [6] [7].
Table 1: Bioactive Benzothiazole Derivatives and Key Properties
Compound Name | Substitution Pattern | Pharmacological Relevance |
---|---|---|
2-Amino-6-methylbenzothiazole | 6-Methyl | Antimicrobial activity |
(6-Methoxybenzo[d]thiazol-2-yl)methanamine | 6-Methoxy | Precursor for anticancer agents |
N-(2-Methylbenzo[d]thiazol-6-yl) derivatives | 2-Methyl, 6-Variable | SIRT1 inhibition |
Synthetic access to 6-methoxybenzothiazoles typically begins with 4-methoxyaniline, which undergoes thiocyanation followed by cyclization under acidic conditions. This route achieves regioselective functionalization at the 6-position, as the methoxy group directs electrophilic substitution para to itself during cyclization . Advanced modifications employ directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) to introduce substituents at the 4-position, though the electron-donating methoxy group somewhat limits further electrophilic functionalization .
Nicotinamide (pyridine-3-carboxamide), the amide form of vitamin B₃, serves as a fundamental building block in bioactive molecule design. Historically, its significance emerged from nutritional research on pellagra, leading to the recognition of its role as a precursor to NAD⁺ (nicotinamide adenine dinucleotide) – an essential cofactor in cellular redox reactions [8] [10]. The carboxamide group (-C(=O)NH₂) at the 3-position of the pyridine ring provides a site for hydrogen bonding with biological targets, while the ring nitrogen acts as a hydrogen bond acceptor.
Contemporary medicinal chemistry exploits nicotinamide derivatives as inhibitors of enzymes involved in epigenetic regulation and energy metabolism. Notably, 2-anilinobenzamide derivatives function as potent SIRT1 (sirtuin 1) inhibitors by occupying the nicotinamide-binding subpocket. Compound 52a (2-anilinobenzamide) inhibits SIRT1 with an IC₅₀ of 17 μM through noncompetitive inhibition with NAD⁺ and competitive inhibition with acetylated lysine substrates [4]. Structure-activity relationship (SAR) studies reveal that substitutions on the aniline ring profoundly impact potency; meta-substituted analogs exhibit diminished activity, while ortho-phenoxy derivatives like 53a retain efficacy (IC₅₀ = 52 μM) [4].
Table 2: Bioactive Nicotinamide Derivatives and Target Interactions
Derivative Class | Target | Key Structural Feature | Biological Outcome |
---|---|---|---|
Nicotinamide (Endogenous) | SIRT1 | Unsubstituted carboxamide | Noncompetitive inhibition (IC₅₀ <50 μM) |
2-Anilinobenzamides (e.g., 52a) | SIRT1 | 2-Aniline substitution | Enhanced SIRT1 inhibition |
Sulfur analogs (e.g., 53c) | SIRT1 | Thioether replacement of NH | Moderate inhibition (IC₅₀ = 78 μM) |
Beyond enzyme inhibition, nicotinamide derivatives serve as vasodilators (e.g., nicorandil, which combines a nicotinamide backbone with a nitrate ester) and Aurora kinase inhibitors in oncology [4]. The carboxamide group allows derivatization into secondary and tertiary amides, thioamides, or nitrile bioisosteres, enabling fine-tuning of pharmacokinetic properties.
The molecular hybridization of 6-methoxybenzo[d]thiazol-2-yl and 2-(methylthio)nicotinamide moieties in N-(6-Methoxybenzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide (CAS: 790720-10-4) creates a multimodal pharmacophore with enhanced target engagement capabilities. The hybrid design leverages three synergistic elements:
Complementary Pharmacophores: The benzothiazole component offers a planar, electron-rich domain for hydrophobic interactions with protein pockets (e.g., kinase ATP sites), while the nicotinamide provides hydrogen-bonding functionality through its carboxamide group and pyridinyl nitrogen [1] . The methylthio (-SCH₃) group at the pyridine 2-position adds steric bulk and electron-donating character, potentially enhancing affinity for cysteine-containing enzymatic pockets.
Electronic Modulation: The 6-methoxy group on the benzothiazole elevates the HOMO energy, facilitating charge transfer interactions. Concurrently, the methylthio group on the nicotinamide moiety increases electron density at the pyridine C-3 and C-5 positions. This dual electronic effect promotes optimal spatial orientation when bound to biological targets, as evidenced by density functional theory (DFT) calculations showing a 15° dihedral angle between the two ring systems [1] [5].
Synthetic Versatility: The hybrid retains sites for further derivatization:
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0